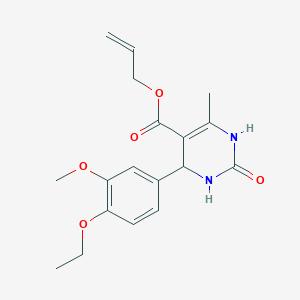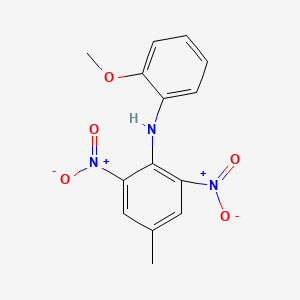
(2-methoxyphenyl)(4-methyl-2,6-dinitrophenyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-methoxyphenyl)(4-methyl-2,6-dinitrophenyl)amine, also known as methoxamine, is an organic compound that belongs to the class of amine compounds. It is commonly used in scientific research due to its pharmacological properties. Methoxamine acts as a selective alpha-1 adrenergic receptor agonist, which makes it useful in various physiological and biochemical studies.
Mechanism of Action
Methoxamine acts as a selective alpha-1 adrenergic receptor agonist, which means it binds specifically to alpha-1 adrenergic receptors and activates them. Activation of alpha-1 adrenergic receptors leads to an increase in intracellular calcium concentration, which in turn causes smooth muscle contraction. Methoxamine has a higher affinity for alpha-1 adrenergic receptors than for alpha-2 adrenergic receptors, which makes it useful in studies related to alpha-1 adrenergic receptor activation.
Biochemical and Physiological Effects:
Methoxamine has several biochemical and physiological effects, including an increase in blood pressure, heart rate, and smooth muscle contraction. It is also known to increase the release of norepinephrine, which is a neurotransmitter that plays a role in the sympathetic nervous system. Methoxamine has been shown to have a greater effect on blood pressure than on heart rate, which makes it useful in studies related to blood pressure regulation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2-methoxyphenyl)(4-methyl-2,6-dinitrophenyl)amine in lab experiments is its selectivity for alpha-1 adrenergic receptors. This makes it useful in studies related to alpha-1 adrenergic receptor activation, without affecting other adrenergic receptors. However, one of the limitations of using (2-methoxyphenyl)(4-methyl-2,6-dinitrophenyl)amine is its short half-life, which means it needs to be administered frequently to maintain its effects. Methoxamine can also cause vasoconstriction, which can affect blood flow and tissue perfusion.
Future Directions
There are several future directions in which (2-methoxyphenyl)(4-methyl-2,6-dinitrophenyl)amine can be used in scientific research. One potential area is in the study of hypertension, where (2-methoxyphenyl)(4-methyl-2,6-dinitrophenyl)amine can be used to investigate the role of alpha-1 adrenergic receptors in regulating blood pressure. Another potential area is in the study of smooth muscle contraction, where (2-methoxyphenyl)(4-methyl-2,6-dinitrophenyl)amine can be used to investigate the effects of alpha-1 adrenergic receptor activation on smooth muscle contraction in different organs. Methoxamine can also be used in the development of new drugs that target alpha-1 adrenergic receptors, which can have potential therapeutic applications.
Synthesis Methods
Methoxamine can be synthesized by reacting 2-methoxyaniline with 4-methyl-2,6-dinitrochlorobenzene in the presence of a base such as sodium hydroxide. The reaction proceeds through an electrophilic aromatic substitution mechanism, resulting in the formation of (2-methoxyphenyl)(4-methyl-2,6-dinitrophenyl)amine.
Scientific Research Applications
Methoxamine has been extensively used in scientific research due to its ability to selectively activate alpha-1 adrenergic receptors. It has been used in studies related to cardiovascular physiology, where it is used to investigate the role of alpha-1 adrenergic receptors in regulating blood pressure and heart rate. Methoxamine has also been used in studies related to smooth muscle contraction, where it is used to investigate the effects of alpha-1 adrenergic receptor activation on smooth muscle contraction.
properties
IUPAC Name |
N-(2-methoxyphenyl)-4-methyl-2,6-dinitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5/c1-9-7-11(16(18)19)14(12(8-9)17(20)21)15-10-5-3-4-6-13(10)22-2/h3-8,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQVTLPTVFLNBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])NC2=CC=CC=C2OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-4-methyl-2,6-dinitroaniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![diethyl [4-(4-methoxyphenoxy)butyl]malonate](/img/structure/B5236312.png)

![N~1~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B5236316.png)
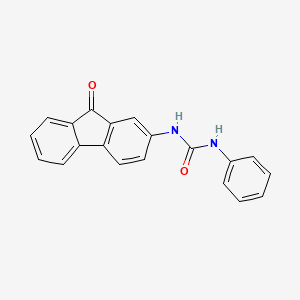
![2-(5-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1H-tetrazol-1-yl)-N-[2-(6-methyl-2-pyridinyl)ethyl]acetamide](/img/structure/B5236325.png)
![2-(2-chlorophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B5236327.png)
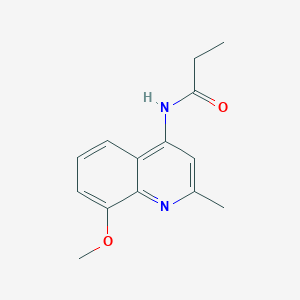
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B5236340.png)

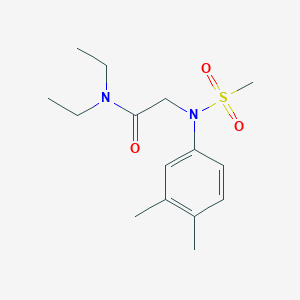
![N-(5-methyl-3-isoxazolyl)-4-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5236370.png)
![3-(2-methoxyethyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5236383.png)
![ethyl 4-{[(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate](/img/structure/B5236396.png)
